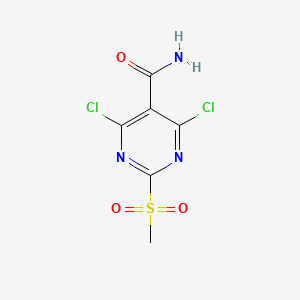
4,6-Dichloro-2-(methylsulfonyl)pyrimidine-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Dichloro-2-(methylsulfonyl)pyrimidine-5-carboxamide is a chemical compound with the molecular formula C6H5Cl2N3O3S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine-5-carboxamide typically involves the nucleophilic substitution of 4,6-dichloropyrimidine with a methylsulfonyl group. The reaction conditions often include the use of bases such as sodium hydride or potassium carbonate to facilitate the substitution reaction . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reactions but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
化学反应分析
Types of Reactions
4,6-Dichloro-2-(methylsulfonyl)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the primary reaction type, where nucleophiles such as amines or thiols replace the chlorine atoms.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form sulfides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride, potassium carbonate, and solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Hydrolysis: Carboxylic acids and amines.
科学研究应用
4,6-Dichloro-2-(methylsulfonyl)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
4,6-Dichloro-2-(methylthio)pyrimidine: Similar in structure but contains a methylthio group instead of a methylsulfonyl group.
4,6-Dichloro-2-(methanesulfonyl)pyrimidine: Another closely related compound with similar chemical properties.
Uniqueness
4,6-Dichloro-2-(methylsulfonyl)pyrimidine-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfonyl group makes it a versatile intermediate in organic synthesis, and its dichloropyrimidine core provides a scaffold for further functionalization .
属性
分子式 |
C6H5Cl2N3O3S |
|---|---|
分子量 |
270.09 g/mol |
IUPAC 名称 |
4,6-dichloro-2-methylsulfonylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C6H5Cl2N3O3S/c1-15(13,14)6-10-3(7)2(5(9)12)4(8)11-6/h1H3,(H2,9,12) |
InChI 键 |
JYCQTGCHSQXZAD-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=NC(=C(C(=N1)Cl)C(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


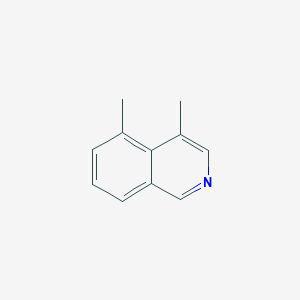

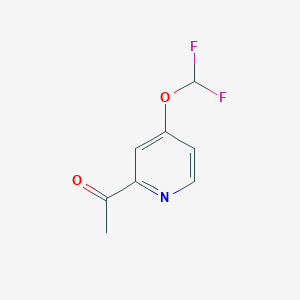
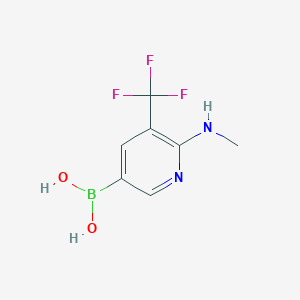
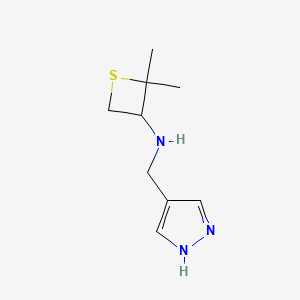
![Ethyl 4'-(tert-butyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12961694.png)





![6-Chloro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12961748.png)
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)
![(R)-2-((2,3-Dimethyl-3-((triethylsilyl)oxy)butyl)sulfonyl)benzo[d]thiazole](/img/structure/B12961757.png)
